(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid
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Overview
Description
(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxyl, and phenylformamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Group: Introduction of the trifluoromethyl group can be achieved through difluoromethylation reactions, which involve the use of difluoromethylation reagents and catalysts.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amidation: The phenylformamido group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the nitro group yields an amine.
Scientific Research Applications
(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers with specific functionalities.
Biological Research: The compound is used in biochemical studies to investigate its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating the activity of the target protein and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Steviol Glycosides: Natural sweeteners with similar structural features, used in food and beverage industries.
Uniqueness
(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties differentiate it from other similar compounds and make it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H14F3NO4 |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
(2R,5R)-2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)10(18)7-6-9(12(20)21)17-11(19)8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,19)(H,20,21)/t9-,10-/m1/s1 |
InChI Key |
JSBGFGISEDFDKJ-NXEZZACHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC[C@H](C(F)(F)F)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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